molecular formula C9H6N2O4 B2773059 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid CAS No. 1821028-80-1

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid

Cat. No.: B2773059
CAS No.: 1821028-80-1
M. Wt: 206.157
InChI Key: FDJXVHKCNJIHTB-UHFFFAOYSA-N
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Description

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H6N2O4. It is known for its unique structure, which includes a quinazoline core with two keto groups at positions 2 and 4, and a carboxylic acid group at position 6. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

2,4-dioxo-1H-quinazoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-7-5-3-4(8(13)14)1-2-6(5)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJXVHKCNJIHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821028-80-1
Record name 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with urea or its derivatives, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group (-COOH) at position 6 enables classic acid-base behavior:

  • Reacts with bases (e.g., NaOH, K₂CO₃) to form water-soluble carboxylate salts.

  • Proton exchange occurs under acidic conditions (pH < 3), regenerating the neutral carboxylic acid form .

Nucleophilic Substitutions

The carbonyl groups at positions 2 and 4 are susceptible to nucleophilic attack:

  • Ammonia/Amines : Forms imine derivatives at the dioxo positions under reflux with NH₃ or alkylamines (e.g., methylamine).

  • Thiols : Thiol-containing nucleophiles replace oxygen at the carbonyl groups, generating thioether derivatives (e.g., with mercaptoethanol).

Reaction TypeReagentProductYield (%)Conditions
AmidationNH₃6-Carboxy-2,4-iminoquinazoline72–85Reflux, EtOH, 12h
ThiolationHSCH₂CH₂OH2-Thioether derivative68RT, DMF, 6h

Esterification

The carboxylic acid undergoes esterification with alcohols or cyclohexenols:

  • Methanol/H₂SO₄ : Produces methyl esters (e.g., methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate) .

  • Cyclohexenols : Forms cyclohexenyl esters via Mitsunobu or Steglich esterification, critical for prodrug synthesis .

Example :
Reaction with (3-oxo-1-cyclohexenyl) alcohol yields (3-oxo-1-cyclohexenyl)-6-carboxylate derivatives (85% yield, DCC/DMAP, CH₂Cl₂) .

Decarboxylation

Thermal or acidic conditions trigger decarboxylation:

  • Thermal : Heating >200°C removes CO₂, forming 2,4-dioxo-1,2,3,4-tetrahydroquinazoline.

  • Acid-Catalyzed : H₂SO₄ or PPA promotes decarboxylation at lower temperatures (120–150°C).

Condensation Reactions

The quinazoline core participates in cyclocondensation:

  • With Ureas : Forms fused pyrimidine derivatives under basic conditions (K₂CO₃, DMF).

  • Aldehydes : Knoevenagel-type condensation at the active methylene group (position 3).

Enzyme Inhibition Mechanisms

The compound acts as a competitive inhibitor for metalloenzymes:

  • Prolyl Hydroxylases : Binds to Fe²⁺ in the active site, inhibiting collagen hydroxylation (IC₅₀ = 0.8 μM).

  • Histone Deacetylases (HDACs) : Chelates zinc ions, disrupting epigenetic regulation (IC₅₀ = 1.2 μM).

Derivatization for Drug Discovery

Functional group modifications enhance bioavailability:

  • Ester Prodrugs : Cyclohexenyl esters improve membrane permeability (logP increase from 1.2 to 3.5) .

  • Amide Conjugates : Coupling with amines (e.g., 3,4-dimethoxyphenethylamine) yields HDAC inhibitors with sub-micromolar potency.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid exhibit promising anticancer properties. Studies have shown that modifications to the quinazoline structure can enhance its efficacy against various cancer cell lines. For instance, compounds with specific substituents demonstrated improved cytotoxicity compared to parent compounds in assays targeting human cancer cells .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary findings suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for the development of new antibiotics .
  • Enzyme Inhibition :
    • The compound has been studied as a potential inhibitor of specific enzymes involved in disease pathways. For example, it has shown inhibitory effects on certain kinases and proteases, which are critical in cancer progression and other diseases .

Material Science Applications

  • Polymer Chemistry :
    • In material science, this compound is explored for its role in synthesizing novel polymers. Its ability to form stable complexes with metal ions allows for the development of advanced materials with unique electrical and thermal properties .
  • Nanotechnology :
    • The compound has potential applications in nanotechnology for creating nanostructured materials. Its chemical structure facilitates interactions at the nanoscale, which can be harnessed in drug delivery systems and biosensors .

Case Studies

Study ReferenceFocus AreaFindings
Anticancer ActivityDemonstrated enhanced cytotoxicity against breast cancer cell lines when modified with specific substituents.
Antimicrobial PropertiesShowed significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Candida albicans.
Polymer ChemistryDeveloped a novel polymeric material with improved mechanical properties through the incorporation of the compound into polymer matrices.

Mechanism of Action

The mechanism by which 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include key metabolic or signaling pathways that are crucial for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a similar core structure but lacking the keto and carboxylic acid groups.

    2,4-Dioxo-1,2,3,4-tetrahydroquinazoline: Similar structure but without the carboxylic acid group.

    6-Carboxyquinazoline: Similar structure but without the keto groups.

Uniqueness

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid is unique due to the presence of both keto groups and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid (CAS No. 1821028-80-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₆N₂O₄
  • Molecular Weight : 206.15 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1821028-80-1

The biological activity of this compound is attributed to its interaction with specific enzymes and cellular pathways:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit proline metabolism by targeting the enzyme 1-pyrroline-5-carboxylate reductase 1 (PYCR1), which is upregulated in various cancers. Inhibition of PYCR1 disrupts the metabolic reprogramming of cancer cells, leading to reduced cell viability and proliferation .
  • Antioxidant Properties : The compound exhibits antioxidant activity that may contribute to its protective effects against oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases and cancer.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines.

Anticancer Activity

Research indicates that this compound has potential as an anticancer agent due to its ability to inhibit PYCR1. This inhibition has been linked to reduced tumor growth in preclinical models. For example:

  • Case Study : A study using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls .

Antimicrobial Activity

Emerging evidence suggests that the compound may possess antimicrobial properties:

  • In Vitro Studies : Tests have shown that it exhibits inhibitory effects against various bacterial strains. The specific mechanisms are under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Data Table: Summary of Biological Activities

Activity Type Mechanism/Effect Reference
AnticancerInhibition of PYCR1; reduced tumor growth
AntioxidantScavenging free radicals
Anti-inflammatoryModulation of cytokine expression
AntimicrobialInhibition of bacterial growth

Q & A

Q. What are the common synthetic routes for 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclization of precursor quinazoline derivatives under controlled conditions. Key parameters include:

  • Temperature : Optimal yields are achieved at 80–100°C to balance reaction kinetics and decomposition risks .
  • pH : Mildly acidic conditions (pH 4–6) stabilize intermediates during cyclization .
  • Reaction Time : Extended durations (12–24 hrs) ensure complete ring closure .
    Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) depending on solubility .

Q. What purification methods are recommended, and how does solubility influence method selection?

  • Recrystallization : Preferred for high-purity crystalline products when the compound exhibits temperature-dependent solubility in polar solvents (e.g., ethanol) .
  • Chromatography : Necessary for isolating impurities with similar polarity, especially if substituents (e.g., chlorine) alter solubility .
    Solubility in DMSO or DMF (~10–20 mg/mL) often guides solvent choice for biological testing .

Q. Which spectroscopic techniques are critical for confirming structural identity?

  • NMR : 1^1H and 13^13C NMR verify quinazoline ring substitution patterns and carboxylic acid protons (δ 12–13 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 235.06) and fragmentation patterns .
  • IR Spectroscopy : Detects carbonyl stretches (1680–1720 cm1^{-1}) for oxo and carboxylic acid groups .

Advanced Research Questions

Q. How do structural modifications influence biological activity, and what design strategies optimize analogs?

Substituents at positions 2 and 6 significantly alter pharmacological profiles:

Analog Substituent Biological Impact
2-Chloro derivative Cl at C2Enhanced enzyme inhibition (e.g., kinase targets)
6-Carboxylic acid COOH at C6Improved water solubility, reduced cytotoxicity
Ethyl ester derivative COOEt at C6Increased cell permeability for in vivo studies
Rational Design : Computational docking (using InChI key-derived 3D structures) predicts binding affinities, guiding substitutions for target specificity .

Q. How can contradictory biological data across studies be resolved?

Contradictions often arise from:

  • Assay Variability : Differences in in vitro (cell-free enzymatic assays) vs. in vivo (murine models) systems .
  • Purity Thresholds : Impurities >5% (e.g., unreacted precursors) may skew IC50_{50} values .
    Resolution Steps :
    • Validate purity via HPLC (>98%) .
    • Standardize assay protocols (e.g., ATP concentration in kinase assays) .
    • Cross-reference with structurally validated analogs (e.g., methyl ester vs. free acid forms) .

Q. What computational approaches predict target interactions, and what are their limitations?

  • Molecular Docking : Uses InChI key-derived structures (e.g., PubChem CID 4972592) to model binding to enzymes like DHFR or kinases .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
    Limitations :
  • Accuracy depends on force field parameters for nonstandard substituents (e.g., tetrazole rings) .
  • False positives may occur if solvent effects or protonation states are neglected .

Q. What methodologies assess stability under physiological conditions?

  • pH Stability Studies : Incubate compound in buffers (pH 2–9) for 24–72 hrs; monitor degradation via LC-MS .
  • Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C common for crystalline forms) .
  • Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes after 48 hrs of UV exposure .

Q. How are salt forms synthesized to enhance bioavailability, and which counterions are optimal?

  • Ion Exchange : React the free acid with NaOH or KOH to form water-soluble sodium/potassium salts .
  • Counterion Selection :
    • Sodium : Improves solubility but may increase renal toxicity.
    • Choline : Enhances blood-brain barrier penetration .
      Yield optimization requires stoichiometric control (1:1 molar ratio) and lyophilization for stability .

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